molecular formula C13H19NO5S B6143635 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid CAS No. 202751-32-4

2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid

Cat. No.: B6143635
CAS No.: 202751-32-4
M. Wt: 301.36 g/mol
InChI Key: VBVOTZYKYYEEMQ-UHFFFAOYSA-N
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Description

2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid is an organic compound that features a sulfonamide group attached to a methoxybenzene ring and a methylpentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the methoxy group may enhance the compound’s binding affinity to its targets by providing hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxybenzenesulfonamido)-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxy and sulfonamide groups allows for versatile modifications and interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-9(2)8-12(13(15)16)14-20(17,18)11-6-4-10(19-3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVOTZYKYYEEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392402
Record name 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68377-65-1
Record name 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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